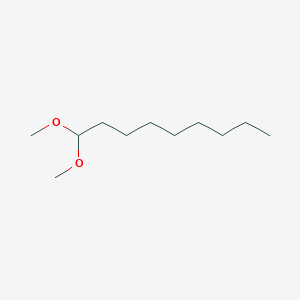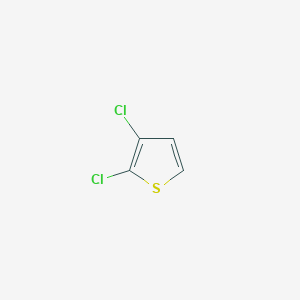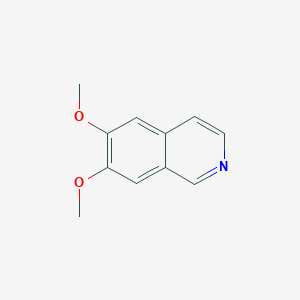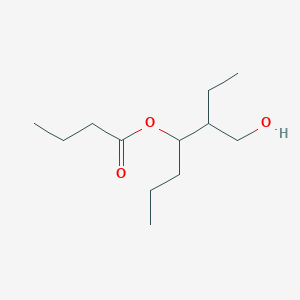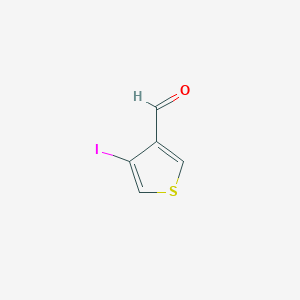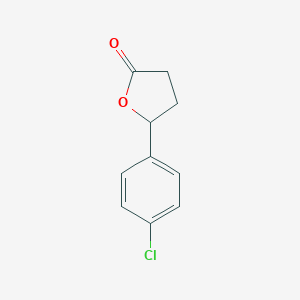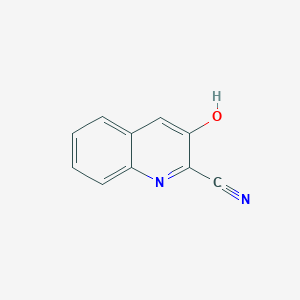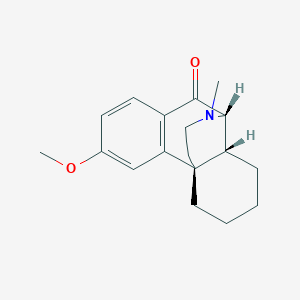
(-)-3-Methoxy-17-methyl-10-oxomorphinan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-3-Methoxy-17-methyl-10-oxomorphinan, also known as (-)-Cyclorphan, is a synthetic opioid compound that has been extensively studied for its potential use in the treatment of pain and addiction. This compound belongs to the class of morphinan derivatives and has been found to have a unique pharmacological profile, making it an attractive target for further research.
Mechanism of Action
The mechanism of action of (-)-Cyclorphan is complex and not fully understood. It is believed to act as a kappa opioid receptor agonist, which leads to the activation of intracellular signaling pathways and the modulation of neuronal activity. This results in the modulation of pain perception and the potential for addiction treatment.
Biochemical and Physiological Effects:
(-)-Cyclorphan has been found to have a range of biochemical and physiological effects. It has been shown to modulate pain perception, reduce inflammation, and have anti-depressant effects. It has also been found to have potential as a treatment for addiction, as it can reduce drug-seeking behavior and withdrawal symptoms.
Advantages and Limitations for Lab Experiments
The advantages of using (-)-Cyclorphan in lab experiments include its unique pharmacological profile, which makes it a potential candidate for the development of new analgesics and treatments for addiction. However, there are limitations to its use, including its potential for abuse and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on (-)-Cyclorphan. These include further studies on its mechanism of action, the development of new analogs with improved pharmacological profiles, and the potential for its use in combination therapies for pain and addiction. Additionally, more research is needed to fully understand the potential risks and benefits of using (-)-Cyclorphan in clinical settings.
Synthesis Methods
The synthesis of (-)-Cyclorphan involves the reaction of thebaine, a natural alkaloid found in opium, with various reagents and solvents. The most commonly used method for the synthesis of (-)-Cyclorphan is the reduction of thebaine using lithium aluminum hydride in a solvent such as tetrahydrofuran or diethyl ether. Other methods involve the use of different reducing agents and solvents, such as sodium borohydride and ethanol.
Scientific Research Applications
(-)-Cyclorphan has been extensively studied for its potential use in the treatment of pain and addiction. It has been found to have a unique pharmacological profile, with a high affinity for the kappa opioid receptor and a lower affinity for the mu and delta opioid receptors. This makes it a potential candidate for the development of new analgesics and treatments for addiction.
properties
CAS RN |
18050-88-9 |
|---|---|
Product Name |
(-)-3-Methoxy-17-methyl-10-oxomorphinan |
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
(1R,9S,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-8-one |
InChI |
InChI=1S/C18H23NO2/c1-19-10-9-18-8-4-3-5-14(18)16(19)17(20)13-7-6-12(21-2)11-15(13)18/h6-7,11,14,16H,3-5,8-10H2,1-2H3/t14-,16-,18+/m0/s1 |
InChI Key |
UOCRGKKCNCIQCZ-QILLFSRXSA-N |
Isomeric SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1C(=O)C4=C3C=C(C=C4)OC |
SMILES |
CN1CCC23CCCCC2C1C(=O)C4=C3C=C(C=C4)OC |
Canonical SMILES |
CN1CCC23CCCCC2C1C(=O)C4=C3C=C(C=C4)OC |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



